molecular formula C16H17Cl2N B8521794 [(2,4-Dichlorophenyl)methyl](4-isopropylphenyl)amine

[(2,4-Dichlorophenyl)methyl](4-isopropylphenyl)amine

Cat. No. B8521794
M. Wt: 294.2 g/mol
InChI Key: AANSAYIJRBHYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105567B2

Procedure details

By the reaction and treatment in the same manner as in Preparation Example 1 using 2,4-dichlorobenzaldehyde (1.8 g) and 4-isopropylaniline (1.4 g) as starting materials, [(2,4-dichlorophenyl)methyl](4-isopropylphenyl)amine (2.7 g) was obtained.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH:11]([C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1)([CH3:13])[CH3:12]>>[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH2:4][NH:18][C:17]1[CH:19]=[CH:20][C:14]([CH:11]([CH3:13])[CH3:12])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction and treatment in the same manner

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)CNC1=CC=C(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.